1,2-Propanediol, 3-(2-hydroxy-1-(hydroxymethyl)ethoxy)-
Overview
Description
1,2-Propanediol, 3-(2-hydroxy-1-(hydroxymethyl)ethoxy)- is a chemical compound with the molecular formula C6H14O5 and a molecular weight of 166.17 g/mol . It is known for its various applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(2-hydroxy-1-(hydroxymethyl)ethoxy)- typically involves the reaction of 1,2-propanediol with formaldehyde and a suitable catalyst under controlled conditions . The reaction is carried out in an aqueous medium, and the product is purified through distillation or crystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yields and purity. The use of advanced catalysts and reaction monitoring techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 3-(2-hydroxy-1-(hydroxymethyl)ethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted derivatives .
Scientific Research Applications
1,2-Propanediol, 3-(2-hydroxy-1-(hydroxymethyl)ethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical studies and as a stabilizer for enzymes and proteins.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 3-(2-hydroxy-1-(hydroxymethyl)ethoxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a stabilizer for proteins and enzymes by forming hydrogen bonds with their functional groups. This interaction helps maintain the structural integrity and activity of the biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-(hydroxymethyl)-1,3-propanediol: Similar in structure but with different functional groups.
3-Ethoxy-1,2-propanediol: Another similar compound with distinct applications.
Uniqueness
1,2-Propanediol, 3-(2-hydroxy-1-(hydroxymethyl)ethoxy)- stands out due to its unique combination of hydroxyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and reactivity .
Properties
IUPAC Name |
2-(2,3-dihydroxypropoxy)propane-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O5/c7-1-5(10)4-11-6(2-8)3-9/h5-10H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYDTFRTOCIDAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OCC(CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O5 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866738 | |
Record name | 3-[(1,3-Dihydroxypropan-2-yl)oxy]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3986-15-0 | |
Record name | alpha,beta'-Diglycerin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003986150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(1,3-Dihydroxypropan-2-yl)oxy]propane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90866738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.,.BETA.'-DIGLYCERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG6U99J4V1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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